molecular formula C6H7ClN2O B1301101 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 55458-67-8

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1301101
CAS RN: 55458-67-8
M. Wt: 158.58 g/mol
InChI Key: ZIAPGUFDEJWQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07521462B2

Procedure details

Thionyl chloride (1.04 ml, 14.4 mmol) is added to a stirred solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (0.5 g, 3.6 mmol) and dimethylformamide (3 drops). The reaction is stirred for 2 hours at room temperature and then for 2 hours at 80° C. The reaction is concentrated. The residue is dissolved in dichloromethane and then the solvent is evaporated to yield 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][N:6]1[C:10]([C:11](O)=[O:12])=[CH:9][C:8]([CH3:14])=[N:7]1>CN(C)C=O>[CH3:5][N:6]1[C:10]([C:11]([Cl:3])=[O:12])=[CH:9][C:8]([CH3:14])=[N:7]1

Inputs

Step One
Name
Quantity
1.04 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1N=C(C=C1C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2 hours at 80° C
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.